molecular formula C10H11ClN2O3 B14868395 Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate

Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate

Cat. No.: B14868395
M. Wt: 242.66 g/mol
InChI Key: JGBKSLMWKLXLJW-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused pyrano-pyrimidine ring system, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4-chloropyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrano-pyrimidine ring system. The reaction conditions often include refluxing in ethanol or another suitable solvent, with reaction times varying depending on the specific reagents and conditions used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from catalyzing the addition of ADP-ribose units to target proteins. This inhibition disrupts DNA repair processes, leading to cell death in cancer cells . The compound’s structural features, such as the pyrano-pyrimidine ring system, play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate include other pyrano-pyrimidine derivatives and related heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. Its unique structural features make it a versatile scaffold for the development of new compounds with diverse applications .

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C10H11ClN2O3/c1-2-16-9(14)8-6-5-15-4-3-7(6)12-10(11)13-8/h2-5H2,1H3

InChI Key

JGBKSLMWKLXLJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1COCC2)Cl

Origin of Product

United States

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